molecular formula C7H11N3O B13061544 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Cat. No.: B13061544
M. Wt: 153.18 g/mol
InChI Key: CCXJDBBBKHZLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyrazine with an appropriate amine and alcohol under controlled conditions. One common method involves the use of 3-methylpyrazine-2-carbaldehyde as a starting material, which undergoes reductive amination with an amine source such as ammonia or a primary amine, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a methyl-substituted pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(3-methylpyrazin-2-yl)ethanol

InChI

InChI=1S/C7H11N3O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3,6,11H,4,8H2,1H3

InChI Key

CCXJDBBBKHZLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(CN)O

Origin of Product

United States

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